furo[3,2-e][1]benzofuran
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Overview
Description
Furo3,2-ebenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring. This compound is part of a broader class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo3,2-ebenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of o-hydroxyacetophenones under basic conditions can yield benzofuran derivatives . Another method involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent to attain trifluoroethyl-substituted benzofuran derivatives .
Industrial Production Methods
Industrial production of furo3,2-ebenzofuran typically involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Furo3,2-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Furo3,2-ebenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furo3,2-ebenzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with a single benzofuran ring.
Furo[3,4-b]benzofuran: Another fused ring system with different connectivity.
Benzothiophene: Similar structure but with a sulfur atom instead of oxygen.
Uniqueness
Furo3,2-ebenzofuran is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
210-79-7 |
---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,2-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-6H |
InChI Key |
MFDYIEIAKSYBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1OC=C3 |
Origin of Product |
United States |
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